

Application Notes and Protocols for AMP-PNP in Kinesin Motility Assays

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Compound of Interest

Compound Name: AMP-PNP

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Introduction

Kinesin motor proteins are essential for intracellular transport, moving along microtubule tracks powered by ATP hydrolysis.^[1] Understanding the mechanochemical cycle of kinesin is crucial for elucidating its physiological roles and for developing therapeutic agents that target its function. Adenosine 5'-(β,γ-imido)triphosphate (**AMP-PNP**), a non-hydrolyzable analog of ATP, is an invaluable tool in the study of kinesin motility.^{[2][3]} **AMP-PNP** binds to the nucleotide-binding site of kinesin and locks the motor domain in a state that is tightly bound to the microtubule, effectively pausing the motor's stepping cycle.^{[2][4]} This property allows researchers to investigate specific intermediate states of the kinesin cycle, to probe the kinetics of nucleotide binding and release, and to perform controlled motility assays. These application notes provide detailed protocols for utilizing **AMP-PNP** in both single-molecule and ensemble kinesin motility assays.

Mechanism of Action

AMP-PNP acts as a competitive inhibitor of ATP in the kinesin mechanochemical cycle.^[4] Kinesin's processive movement along a microtubule is driven by a coordinated cycle of ATP binding, hydrolysis, and subsequent product release (ADP and inorganic phosphate, Pi) in its two motor domains.^[1] When a kinesin head is bound to the microtubule, the binding of ATP induces a conformational change that results in the "power stroke," driving the forward movement of the trailing head. **AMP-PNP** can bind to the nucleotide-free, microtubule-bound

kinesin head in a similar manner to ATP. However, because the terminal phosphate bond in **AMP-PNP** is non-hydrolyzable, the motor becomes trapped in a pre-hydrolysis, strongly microtubule-bound state.[2][5] This effectively stalls the motor and allows for the detailed study of this specific intermediate state.

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of **AMP-PNP** on kinesin motor function, compiled from various studies. These values can vary depending on the specific kinesin construct, experimental conditions (temperature, buffer composition), and the type of assay performed.

Table 1: Effect of **AMP-PNP** on Kinesin Motility Parameters

Parameter	Condition	Value	Reference
Microtubule Gliding Velocity	Half-maximal inhibition (IC ₅₀)	~400 μM	[4][6]
Linear decrease with increasing AMP-PNP	-0.861 ± 0.0057 nm s ⁻¹ μM ⁻¹	[4]	
Single-Molecule Run Length (Long Runs)	0.2 mM AMP-PNP, 0.5 mM ATP	558 ± 39 nm	[2]
3.0 mM AMP-PNP, 0.5 mM ATP	62 ± 7 nm	[2]	
Single-Molecule Run Length (Short Runs)	Independent of AMP-PNP concentration	~constant	[2]

Table 2: Kinetic and Binding Parameters of Kinesin in the Presence of **AMP-PNP**

Parameter	Kinesin Type	Value	Reference
Detachment Rate (One-headed kinesin)	Monomeric Kinesin	0.009 s ⁻¹	[3]
ADP Release Rate (from second head)	Dimeric Kinesin	~30 s ⁻¹	[3]
2D Association Rate Constant (kon2D)	Membrane-bound Kinesin-1	0.0041 ± 0.0009 (motor/μm ²) ⁻¹ ·s ⁻¹	[7]
Dissociation Constant (Kd) for Microtubule Binding	pKin1	No significant change compared to nucleotide-free state	[8]

Experimental Protocols

Protocol 1: Single-Molecule Motility Assay (Optical Trapping or TIRF Microscopy)

This protocol is designed to observe the movement of individual kinesin motors along a microtubule in the presence of **AMP-PNP**.

Materials:

- Purified, active kinesin-1 motor protein (e.g., K560 construct)
- Taxol-stabilized, fluorescently labeled microtubules
- BRB80 buffer (80 mM PIPES/KOH, pH 6.8, 1 mM EGTA, 1 mM MgCl₂)
- ATP stock solution (100 mM)
- **AMP-PNP** stock solution (100 mM)
- Casein solution (0.5 mg/mL in BRB80) for surface passivation
- Oxygen scavenger system (e.g., glucose oxidase, catalase, and D-glucose)

- Microscope slides and coverslips
- Flow cell chamber

Procedure:

- Flow Cell Preparation: Assemble a flow cell using a microscope slide and coverslip.
- Surface Passivation: Introduce the casein solution into the flow cell and incubate for 5 minutes to prevent non-specific binding of proteins.
- Microtubule Immobilization: Wash the chamber with BRB80 buffer. Introduce a dilute solution of fluorescently labeled microtubules in BRB80 and incubate for 5-10 minutes to allow them to adhere to the surface.
- Motor Introduction: Wash out unbound microtubules with BRB80. Introduce a solution containing a low concentration of kinesin motors (in the pM to nM range) in motility buffer (BRB80, casein, oxygen scavenger system, and the desired concentrations of ATP and **AMP-PNP**). For processivity assays where initial binding is desired, a pre-incubation step with **AMP-PNP** (1-10 μ M) can be performed before washing in the ATP-containing solution. [\[5\]](#)
- Data Acquisition: Immediately begin imaging using Total Internal Reflection Fluorescence (TIRF) microscopy or commence measurements with an optical trap. Record the movement of individual kinesin motors along the microtubules.
- Data Analysis: Analyze the recorded data to determine run lengths, velocities, and pause durations as a function of **AMP-PNP** concentration.

Protocol 2: Ensemble Motility Assay (Microtubule Gliding Assay)

This protocol observes the collective movement of microtubules propelled by a surface of immobilized kinesin motors.

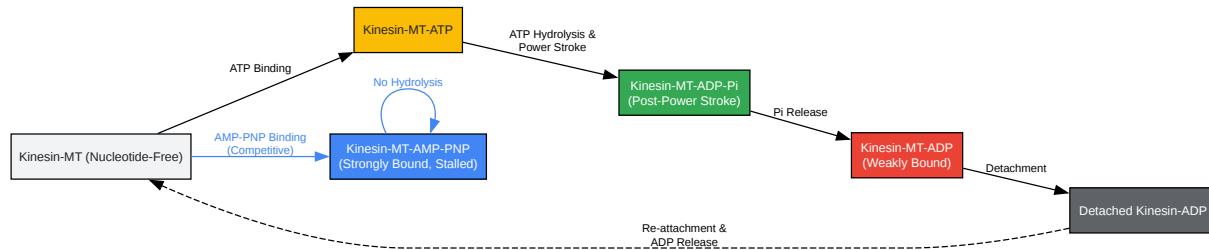
Materials:

- Purified, active kinesin-1 motor protein
- Taxol-stabilized, fluorescently labeled microtubules
- BRB80 buffer
- ATP stock solution (100 mM)
- **AMP-PNP** stock solution (100 mM)
- Casein solution (0.5 mg/mL in BRB80)
- Microscope slides and coverslips
- Flow cell chamber

Procedure:

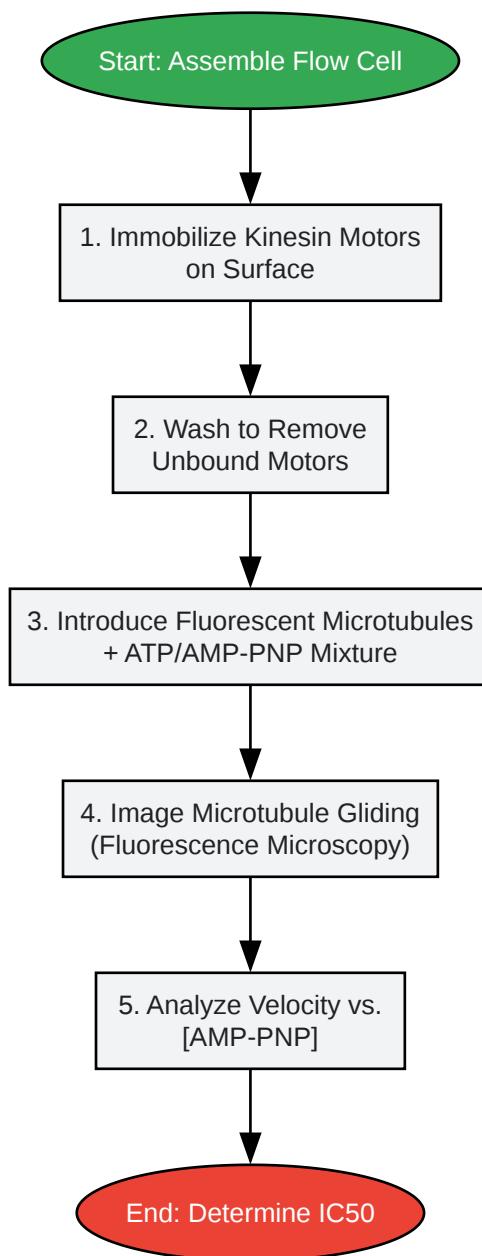
- Flow Cell Preparation: Assemble a flow cell.
- Motor Immobilization: Introduce a solution of kinesin motors (e.g., 0.004 mg/mL in BRB80 supplemented with 0.2 mg/mL casein and 0.01 mM ATP) into the flow cell and incubate for 3-5 minutes to allow the motors to adsorb to the glass surface.[\[4\]](#)
- Washing: Wash the chamber twice with casein solution to remove unbound motors and further block the surface.[\[4\]](#)
- Microtubule and Nucleotide Introduction: Introduce a solution containing fluorescently labeled microtubules and the desired final concentrations of ATP and **AMP-PNP** in BRB80 with an oxygen scavenger system.
- Data Acquisition: Observe the gliding movement of microtubules over the kinesin-coated surface using fluorescence microscopy. Record time-lapse image sequences.
- Data Analysis: Track the movement of individual microtubules to determine their average gliding velocity. Plot the velocity as a function of **AMP-PNP** concentration to determine the inhibitory effect.

Diagrams



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Caption: Kinesin mechanochemical cycle with **AMP-PNP** inhibition.



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Caption: Workflow for a microtubule gliding motility assay.

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